2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-(3-fluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-2-1-3-8(6-7)12-9-4-5-10(9)13/h1-3,6,9-10,12-13H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOIJWBWXNUOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Incorporation of Fluorinated Cyclobutane Building Blocks in Modern Medicinal Chemistry: A Technical Guide
Foreword: Beyond Flatland and Fluorine's "Magic Halo"
For decades, medicinal chemists have sought to escape the confines of "flatland"—the predominantly two-dimensional chemical space of aromatic and heteroaromatic rings. The introduction of sp³-rich scaffolds has proven to be a powerful strategy for improving aqueous solubility, reducing off-target toxicity, and enhancing novelty.[1] Among these three-dimensional motifs, the cyclobutane ring, with its unique puckered conformation and strained yet stable nature, offers a compelling platform for conformational constraint and the precise spatial arrangement of pharmacophoric elements.[1][2]
Concurrently, the strategic use of fluorine in drug design has become a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[4] Fluorination can enhance metabolic stability, modulate pKa, and increase binding affinity, often leading to significant improvements in a drug candidate's overall profile.[5][6]
This guide delves into the powerful synergy of these two concepts: the use of fluorinated cyclobutane building blocks in drug discovery. We will move beyond a simple recitation of facts and instead explore the causality behind experimental choices, providing field-proven insights into the synthesis, properties, and applications of these valuable scaffolds. As we navigate this complex and rewarding area of medicinal chemistry, we will see how the thoughtful combination of a three-dimensional framework and the unique properties of fluorine can unlock new avenues for the design of safer and more effective medicines.
I. The Medicinal Chemist's Rationale for Fluorinated Cyclobutanes
The decision to incorporate a fluorinated cyclobutane into a drug candidate is a strategic one, driven by the desire to address specific challenges in drug design. The cyclobutane ring itself can act as a bioisosteric replacement for other groups, such as gem-dimethyl or tert-butyl moieties, while offering a more defined three-dimensional structure.[7] Fluorination then adds another layer of control, allowing for the modulation of key drug-like properties.
The primary motivations for employing fluorinated cyclobutanes can be summarized as follows:
-
Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine atoms, particularly as a gem-difluoro group, can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[8]
-
Conformational Control: The cyclobutane ring exists in a puckered conformation, and the introduction of fluorine can influence this puckering, leading to a more defined three-dimensional structure.[9][10] This can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its target protein.
-
Modulation of Physicochemical Properties:
-
Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can improve membrane permeability. However, the effect is highly dependent on the substitution pattern and the overall molecular context.[11]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can impact a drug's solubility, absorption, and target engagement.[7]
-
-
Bioisosterism: Fluorinated cyclobutanes can serve as effective bioisosteres for other chemical groups. For example, a 1-trifluoromethyl-cyclobutyl group has been explored as a metabolically stable replacement for the tert-butyl group.[7]
The following diagram illustrates the key decision-making points for incorporating a fluorinated cyclobutane moiety into a drug discovery program.
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An In-depth Technical Guide to the Safe Handling and Application of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safe handling, storage, and application of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol, a novel compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but the underlying scientific rationale to ensure the highest standards of safety and experimental integrity.
Compound Profile and Hazard Assessment
2-[(3-Fluorophenyl)amino]cyclobutan-1-ol belongs to the class of fluorinated aminocyclobutanol derivatives. The presence of a fluorophenyl group and an amino alcohol on a cyclobutane scaffold suggests its potential for unique biological activities, making it a compound of interest in drug development.[3] However, these same structural motifs necessitate a cautious approach to its handling.
1.1. Anticipated Physicochemical Properties
Quantitative data for the target compound is limited. The following table summarizes key physicochemical properties extrapolated from structurally similar compounds to inform safe handling procedures.
| Property | Anticipated Value/Characteristic | Rationale and Safety Implication |
| Molecular Formula | C10H12FNO | - |
| Molecular Weight | 181.21 g/mol [4] | Influences weighing and solution preparation. |
| Physical Form | Likely a solid at room temperature[4] | Reduces the risk of inhalation compared to volatile liquids, but fine powders can be easily aerosolized. |
| Boiling Point | Not available; likely high | Low volatility reduces inhalation risk at ambient temperatures. |
| Solubility | Partially miscible in water, soluble in common organic solvents[5] | Informs choice of solvents for reactions and cleaning, as well as spill response. |
| Flammability | Likely a combustible solid[4] | Requires storage away from ignition sources. |
1.2. Hazard Identification and Classification
Based on the known hazards of structurally related aminocyclobutanol and fluorophenyl compounds, the following GHS-style hazard classifications should be assumed until specific toxicological data is available:
-
Acute Toxicity (Oral, Dermal): Category 3 or 4. Similar compounds can be toxic if swallowed or in contact with skin.[6]
-
Skin Corrosion/Irritation: Category 1B or 2. Amines and fluorinated aromatics can cause skin irritation or severe burns.[6][7]
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A. Direct contact is likely to cause serious eye irritation or damage.[6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective risk management extends beyond personal protective equipment (PPE). The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures to mitigate risk.
Caption: The Hierarchy of Controls for Chemical Safety.
-
Elimination/Substitution: In a research context, these are often not feasible as the compound is the subject of study.
-
Engineering Controls: These are the primary means of exposure prevention. For 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol, the mandatory engineering control is a certified chemical fume hood.[9][10]
-
Administrative Controls: This guide serves as an administrative control, alongside standard operating procedures (SOPs) and thorough training.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
Standard Operating Procedure: Safe Handling and Use
The following protocols are designed to be self-validating, incorporating safety checks and best practices at each stage.
3.1. Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE is non-negotiable.[2][11]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[12]
-
Hand Protection: Nitrile gloves are a suitable initial choice. However, it is crucial to consult a glove selection chart for compatibility with any solvents being used.[2] Gloves should be inspected before use and changed immediately if contaminated or torn.
-
Body Protection: A flame-retardant lab coat that is fully buttoned is required. Closed-toe shoes are mandatory.
3.2. Weighing and Solution Preparation Workflow
This workflow is designed to minimize exposure to the solid compound.
Caption: Workflow for Safe Weighing and Solution Preparation.
Step-by-Step Protocol:
-
Don Appropriate PPE: Before entering the designated work area, don all required PPE as outlined in section 3.1.
-
Prepare Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height.[9] All necessary equipment (balance, weigh paper/boat, spatula, solvent, and container) should be placed inside the hood before starting.
-
Weigh the Compound: Tare the balance with the weigh boat. Carefully transfer the desired amount of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol to the weigh boat. Avoid creating dust.
-
Transfer and Add Solvent: Carefully add the solid to the desired container. Using a funnel may prevent spills.[11] Slowly add the solvent to the container, rinsing the weigh boat to ensure a quantitative transfer.
-
Cap and Mix: Securely cap the container and mix by swirling or vortexing until the compound is fully dissolved.
-
Decontaminate: Wipe down the spatula, balance, and any other surfaces inside the fume hood that may have come into contact with the compound. Dispose of contaminated weigh boats and wipes in a designated solid waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first) before leaving the work area. Wash hands and arms thoroughly with soap and water.[10]
Storage and Waste Disposal
4.1. Storage Requirements
Proper storage is critical to maintaining compound integrity and preventing accidents.[11]
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[13]
-
Container: Keep the container tightly closed.[13]
-
Segregation: Store away from strong oxidizing agents, acids, and bases.[10]
4.2. Waste Disposal
All waste containing 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a labeled, sealed bag or container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Emergency Procedures
Preparation is key to mitigating the impact of an accidental exposure or spill.[2]
| Emergency Situation | First-Aid and Response Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][13] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
Conclusion
2-[(3-Fluorophenyl)amino]cyclobutan-1-ol is a compound with significant research potential. Adherence to the safety protocols outlined in this guide is paramount to ensuring the well-being of laboratory personnel and the integrity of the research conducted. By understanding the rationale behind these safety measures and implementing them diligently, researchers can confidently and safely explore the applications of this novel chemical entity.
References
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Methodological & Application
Synthesis of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol from Cyclobutene Oxide: An Application Note and Protocol
Introduction: The Significance of Substituted Cyclobutanolamines
Four-membered carbocycles, such as the cyclobutane scaffold, are of increasing importance in medicinal chemistry. Their inherent ring strain and defined three-dimensional structure offer a unique conformational rigidity that can enhance the pharmacological properties of drug candidates. Specifically, 2-aminocyclobutanol derivatives are key building blocks in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom, as in the case of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol, can further improve metabolic stability, binding affinity, and membrane permeability. This document provides a detailed guide for the synthesis of trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol from cyclobutene oxide, a readily accessible starting material.
Mechanistic Insights: The Regioselective Aminolysis of Cyclobutene Oxide
The core of this synthesis is the nucleophilic ring-opening of the epoxide moiety in cyclobutene oxide by 3-fluoroaniline. Due to the relatively low nucleophilicity of anilines, this transformation generally requires activation of the epoxide ring through the use of a Lewis acid catalyst.
The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. In the case of cyclobutene oxide, the two electrophilic carbon atoms of the epoxide are both secondary. However, they are electronically distinct due to the presence of the adjacent double bond. The reaction is anticipated to proceed via an SN2-like mechanism, where the nucleophile attacks one of the epoxide carbons, leading to a concerted C-N bond formation and C-O bond cleavage.
Under Lewis acid catalysis, the epoxide oxygen coordinates to the Lewis acid, which polarizes the C-O bonds and enhances the electrophilicity of the epoxide carbons. This coordination also promotes a backside attack by the nucleophile, resulting in the formation of the trans diastereomer. The nucleophilic attack is expected to occur preferentially at the C2 position (the carbon atom further from the double bond). This regioselectivity is primarily governed by steric factors; the C3 position is sterically more hindered due to the proximity of the double bond. This type of regioselectivity is observed in the ring-opening of other cycloalkene oxides.[1]
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol outlines a proposed method for the synthesis of trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol. Researchers should perform initial small-scale trials to optimize reaction conditions.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Cyclobutene Oxide | C₄H₆O | 70.09 | Commercially Available | Store under inert atmosphere at low temperature. |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | Commercially Available | Purify by distillation if necessary. |
| Scandium(III) triflate | Sc(OTf)₃ | 492.17 | Commercially Available | Hygroscopic; store in a desiccator. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous, inhibitor-free. |
| Saturated aq. NaHCO₃ | - | - | - | |
| Brine | - | - | - | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Commercially Available | |
| Silica Gel | SiO₂ | 60.08 | Commercially Available | 230-400 mesh for column chromatography. |
Procedure
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add scandium(III) triflate (0.246 g, 0.5 mmol, 5 mol%).
-
Addition of Reagents: Add anhydrous dichloromethane (20 mL) to the flask, followed by 3-fluoroaniline (1.11 g, 10 mmol, 1.0 equiv.). Stir the mixture at room temperature for 10 minutes.
-
Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Add a solution of cyclobutene oxide (0.701 g, 10 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[2]
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyclobutene oxide is volatile and should be handled with care.
-
3-Fluoroaniline is toxic and should be handled with appropriate precautions.
-
Scandium(III) triflate is hygroscopic and should be handled in a dry atmosphere.
Data Visualization
Caption: Experimental workflow for the synthesis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol from cyclobutene oxide. By leveraging Lewis acid catalysis, this method offers a direct and regioselective route to a valuable building block for drug discovery and development. The provided mechanistic insights and detailed experimental procedure are intended to enable researchers to successfully implement and adapt this synthesis for their specific needs.
References
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- Mioskowski, C., et al. (2003). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. Organic Letters, 5(20), 3623-3625.
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Application Notes and Protocols for the Handling and Storage of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
Introduction
2-[(3-Fluorophenyl)amino]cyclobutan-1-ol is a novel synthetic compound with potential applications in medicinal chemistry and drug discovery. Its unique structure, incorporating a fluorophenylamine and a cyclobutanol moiety, suggests it may serve as a valuable building block for the development of new therapeutic agents.[1] The cyclobutane scaffold can introduce three-dimensionality into drug candidates, potentially enhancing pharmacological properties, while the fluorine atom can improve metabolic stability and binding affinity.[1]
Physicochemical and Toxicological Profile
While specific experimental data for 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol is limited, its properties can be extrapolated from its constituent functional groups and related molecules.
| Property | Predicted Value / Information | Rationale / Reference |
| Molecular Formula | C₁₀H₁₂FNO | Based on chemical structure. |
| Molecular Weight | 181.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid. | Based on the properties of similar compounds like 3-Amino-3-(4-fluorophenyl)cyclobutanol. |
| Solubility | Expected to be soluble in organic solvents such as DMSO, methanol, and dichloromethane, with low solubility in water. | General solubility for similar organic compounds.[1][2] |
| pKa | The amine group is expected to be basic. | The presence of amine groups in similar molecules suggests they will dissolve in acidic solutions.[2] |
| Thermal Stability | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. | Based on general safety data for related organic compounds.[3] |
| Toxicity | No specific data is available. Potential health hazards may include skin and eye irritation, and respiratory tract irritation upon inhalation. Systemic toxicity upon absorption or ingestion cannot be ruled out. | Extrapolated from data on fluorinated aromatic compounds and alcohols.[4] |
Hazard Identification and Safety Precautions
A thorough risk assessment should be conducted before handling this compound. The primary hazards are associated with the amine and alcohol functional groups, as well as the fluorinated aromatic ring.
Potential Hazards:
-
Skin and Eye Irritant/Corrosive: Similar amino alcohols can cause skin irritation or severe burns and eye damage.[5][6]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern.[7]
-
Flammability: The presence of the cyclobutane ring suggests the compound may be flammable.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which could cause serious damage.[5][8] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, irritation, and potential absorption.[8] |
| Body Protection | A lab coat should be worn at all times. | To protect against accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary. | To avoid inhalation of any dust or vapors.[8] |
Experimental Protocols
The following protocols provide a step-by-step guide for the safe handling and storage of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol.
Receiving and Inspection
Caption: Workflow for receiving and inspecting the compound.
Protocol:
-
Upon receipt, immediately inspect the outer packaging for any signs of damage.
-
Before handling the inner container, put on the required PPE: lab coat, safety goggles, and chemically resistant gloves.
-
Transport the package to a designated, well-ventilated area, such as a chemical fume hood.
-
Carefully open the outer packaging and inspect the inner container for any leaks, cracks, or other damage.
-
Verify that the compound name, CAS number (if available), and quantity match the order information.
-
If any damage or discrepancies are found, quarantine the material in a safe, isolated location and contact the supplier and your institution's safety officer.
-
If the container is intact and the information is correct, proceed with either storing the compound or preparing it for immediate use.
Weighing and Aliquoting
Caption: Protocol for weighing and aliquoting the compound.
Protocol:
-
Perform all weighing and aliquoting operations within a certified chemical fume hood to minimize inhalation exposure.
-
Use an anti-static weighing dish to prevent scattering of the solid compound.
-
Tare the analytical balance with the weighing dish.
-
Using a clean spatula, carefully transfer the desired amount of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol to the weighing dish. Avoid creating dust.
-
Record the precise weight of the compound.
-
Immediately and securely cap the stock container.
-
Thoroughly clean the spatula and the weighing area to prevent cross-contamination and exposure.
-
Proceed with the dissolution of the weighed compound.
Dissolution
Protocol:
-
Select an appropriate solvent based on experimental requirements. As predicted, this compound is likely soluble in organic solvents like DMSO, methanol, or dichloromethane.[1]
-
Add the weighed compound to a suitable flask or vial.
-
Under constant stirring or agitation, slowly add the chosen solvent until the desired concentration is reached.
-
If necessary, gentle warming or sonication can be used to aid dissolution. However, be mindful of potential thermal degradation.
-
Ensure the solution is homogenous before use.
Storage
Proper storage is critical to maintain the integrity and stability of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol. The primary concerns for storage are exposure to air (oxidation), moisture (hydrolysis), light (photodegradation), and heat (thermal degradation).[9]
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[8] Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the amine and alcohol functional groups. |
| Container | Keep in a tightly closed container.[3][8] An amber glass vial is recommended. | To protect from moisture and light. |
| Location | Store in a well-ventilated area away from incompatible materials.[3] | To ensure safety in case of accidental release. |
| Incompatible Materials | Strong oxidizing agents, acid anhydrides, and acid chlorides.[3] | To prevent vigorous and potentially hazardous reactions. |
Long-Term Storage Protocol:
-
For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Place the tightly sealed vials in a secondary container.
-
Store the container in a refrigerator at 2-8 °C.
-
Clearly label the container with the compound name, date of receipt, and any hazard warnings.
First-Aid Measures
In case of accidental exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. | [8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water. | [5][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | [5] |
Waste Disposal
Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations.[6] It is recommended to consult your institution's environmental health and safety department for specific guidelines.
Trustworthiness and Self-Validation
The protocols described in this document are designed to be self-validating by incorporating multiple layers of safety and control. The emphasis on working in a fume hood, using appropriate PPE, and storing the compound under an inert atmosphere are all measures that proactively mitigate risks. Regular inspection of stored materials for any change in appearance or consistency can serve as a simple validation of the storage conditions. Adherence to these protocols, which are based on established best practices for handling novel research chemicals, ensures a high degree of safety and experimental reproducibility.
References
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.
- Finkelstein, Z., et al. (2000). Aromatic hydroxylation of fluorophenols providing possible pathways for...
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. (2024).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Sigma-Aldrich. 3-Amino-3-(4-fluorophenyl)cyclobutanol AldrichCPR.
- Shaikh, S., et al. (2019).
- Benchchem. Health and Safety Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol.
- Benchchem. In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 45116617, 2-Amino-3-methylcyclobutan-1-ol.
- Georganics. (2021).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22187, 2-Amino-1-phenylbutan-1-ol.
- Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv.
- Arora, P. K., & Bae, H. (2014).
- Adebayo, O. F., et al. (2023). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. MDPI.
- Dai, Y., et al. (2021).
- PubChemLite. 3-amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Amino-1-phenylbutan-1-ol | C10H15NO | CID 22187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kishida.co.jp [kishida.co.jp]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol as a kinase inhibitor scaffold
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utilization of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol —a rigid,
Executive Summary
The search for novel kinase inhibitors has shifted from flat, aromatic-heavy molecules to three-dimensional (
-
The 3-Fluoroaniline Moiety: A validated kinase "warhead" that targets the hydrophobic pocket II or the hinge region (seen in Gefitinib, Sorafenib).
-
The Aminocyclobutanol Core: A rigid, puckered ring that mimics the bioactive conformation of the ribose sugar or flexible alkyl chains, restricting entropy loss upon binding.
This guide provides the synthesis protocol , kinase assay methodology , and structure-activity relationship (SAR) logic for deploying this scaffold.
Scientific Rationale & Binding Mode
The "Escape from Flatland"
Traditional kinase inhibitors often suffer from poor solubility due to high aromatic ring counts. The cyclobutane ring in this scaffold introduces metabolic stability and defined stereochemistry (cis/trans vectors) without adding excessive molecular weight.
Pharmacophore Hypothesis
The scaffold functions as a Type I (ATP-competitive) binder.
-
Hinge Region: The secondary amine (-NH) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Met, Val).
-
Ribose Pocket: The hydroxyl group (-OH) targets the hydrophilic ribose-binding pocket or the conserved Lysine/Glutamate salt bridge.
-
Hydrophobic Pocket: The 3-fluorophenyl group occupies the hydrophobic back-pocket, with the fluorine atom capable of multipolar interactions with the gatekeeper residue.
Figure 1: Pharmacophore mapping of the scaffold within the generic kinase ATP-binding site.
Chemical Synthesis Protocol
Objective: Synthesis of trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol. Rationale: The trans isomer is thermodynamically favored via epoxide opening and often provides the optimal vector for hinge-to-pocket spanning.
Materials
-
Precursor: 1,2-Epoxycyclobutane (CAS: 298-33-9) or 2-chlorocyclobutanone.
-
Nucleophile: 3-Fluoroaniline (CAS: 372-19-0).
-
Catalyst: Lithium Perchlorate (
) or Ytterbium Triflate ( ). -
Solvent: Acetonitrile (MeCN).
Step-by-Step Methodology
-
Catalyst Preparation: Dissolve
(1.0 equiv) in anhydrous MeCN (5 M concentration) to create a "concentrated salt solvent" system which promotes epoxide opening. -
Addition: Add 3-Fluoroaniline (1.2 equiv) to the solution. Stir for 10 minutes at room temperature.
-
Epoxide Injection: Add 1,2-Epoxycyclobutane (1.0 equiv) dropwise.
-
Reaction: Heat the mixture to 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 2:1). The epoxide opening is regioselective and stereoselective for the trans product due to steric hindrance and
-like mechanism. -
Workup: Dilute with water and extract with Dichloromethane (DCM) x3. Wash organic layer with brine.
-
Purification: Flash column chromatography on silica gel. Elute with 0-40% EtOAc in Hexanes.
-
Yield Expectation: 65-75%.
-
Validation:
-NMR should show cyclobutane multiplet signals at 1.5–2.5 ppm and distinct aromatic splitting for the 3-fluoro substitution.
-
Figure 2: Synthetic route via Lewis-acid catalyzed epoxide ring opening.
Biochemical Validation Protocol (ADP-Glo™ Assay)
Objective: Determine
Reagents
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 DTT. -
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.
-
ATP: Ultra-pure ATP (Promega).
-
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.
Experimental Workflow
-
Compound Preparation:
-
Dissolve the cyclobutanol scaffold in 100% DMSO to 10 mM.
-
Perform a 10-point serial dilution (1:3) in Kinase Buffer (Final DMSO < 1%).
-
-
Enzyme Reaction (5
volume):-
Add 2
of Kinase (e.g., EGFR, 2 ng/well) to a 384-well white plate. -
Add 1
of Compound (or DMSO control). Incubate 10 min at RT. -
Add 2
of ATP/Substrate mix ( concentrations). -
Incubate for 60 minutes at RT.
-
-
ADP Depletion:
-
Add 5
of ADP-Glo™ Reagent. Incubate 40 min (stops kinase, consumes remaining ATP).
-
-
Detection:
-
Add 10
of Kinase Detection Reagent (converts ADP ATP Light). -
Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis Table
| Parameter | Description | Acceptance Criteria |
| Z' Factor | Assay robustness metric | |
| S/B Ratio | Signal-to-Background | |
| Concentration for 50% inhibition | Fit to 4-parameter logistic eq. |
Troubleshooting & Optimization (SAR)
If the initial scaffold shows weak potency (
-
Vector Exploration (The Alcohol): The -OH group is a handle.
-
Strategy: Convert -OH to a carbamate or ether to reach the "Solvent Front".
-
Chemistry: React with isocyanates to form carbamates.
-
-
Gatekeeper Targeting (The Phenyl):
-
Strategy: If the kinase has a small gatekeeper (e.g., Thr), the 3-F-phenyl fits well. For larger gatekeepers (e.g., Met), shift the fluorine to the 4-position or use a 3,4-difluoro motif to adjust the twist angle.
-
-
Rigidity Check:
-
Issue: If the cyclobutane ring puckering is unfavorable.
-
Solution: Synthesize the cis-isomer using the 2-chlorocyclobutanone reduction route (reductive amination favors cis under specific conditions) to test the alternative vector.
-
References
-
Mullard, A. (2016). The kinase inhibitor structural space. Nature Reviews Drug Discovery. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Protocol. Promega Technical Manual. Link
-
BenchChem. (2025).[1] Synthesis of 2-aminocyclobutan-1-ol derivatives. Link
Sources
Application Note: Strategic Crystallization of Amino-Cyclobutanol Derivatives
Introduction & Scope
Amino-cyclobutanol derivatives represent a unique challenge in solid-state chemistry. Structurally, they possess a rigid, strained cyclobutane ring that exhibits distinct "puckering" conformations, combined with a polar amino-alcohol motif capable of extensive hydrogen bonding. In drug development, these scaffolds are increasingly valued as bioisosteres for proline or as conformationally restricted glutamate analogs.
However, this dual nature—rigid lipophilic core vs. flexible polar substituents—often leads to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. This guide provides an optimized workflow to overcome these specific kinetic traps, ensuring the isolation of X-ray quality single crystals or pure polymorphs.
Pre-Crystallization Characterization[1]
Before attempting crystallization, the solubility profile must be rigorously defined.[1] Amino-cyclobutanols often exhibit "steep" solubility curves in alcohols but poor solubility in non-polar hydrocarbons.
Protocol A: Visual Solubility Assessment
Objective: Determine the "Good" (Solvent A) and "Bad" (Solvent B) solvents for binary systems.
-
Weigh 5 mg of the derivative into a 1.5 mL HPLC vial.
-
Add solvent in 50 µL increments, vortexing for 30 seconds between additions.
-
Record dissolution behavior.
Data Output: Solvent Class Suitability Table
| Solvent Class | Examples | Interaction Type | Role in Cyclobutanol Cryst. |
| Class I: Alcohols | Methanol, IPA | H-Bond Donor/Acceptor | Primary Solvent (Good). Solubilizes the amino-alcohol moiety. |
| Class II: Ethers | TBME, THF | H-Bond Acceptor | Intermediate. Good for vapor diffusion as the "precipitant" if solubility is moderate. |
| Class III: Chlorinated | DCM, Chloroform | Dipole-Dipole | Avoid for X-ray. High vapor pressure causes rapid evaporation (amorphous solids). |
| Class IV: Hydrocarbons | Hexane, Pentane | Van der Waals | Anti-Solvent (Bad). Critical for forcing lattice formation. |
| Class V: Ketones | Acetone, MEK | Dipole-Dipole | Risk. Can react with primary amines (Schiff base formation). Use with caution. |
Method I: Salt Formation Screening (The "Anti-Oil" Strategy)
Rationale: The most common failure mode for amino-cyclobutanols is oiling out. The free base often lacks sufficient lattice energy to overcome the entropic penalty of ordering. Protonating the amine with a counter-ion introduces strong ionic interactions, anchoring the lattice and reducing conformational freedom.
Workflow Visualization: Salt Screening
Caption: Systematic salt screening workflow. Oiling out is treated via maturation cycling (Ostwald ripening).
Protocol B: Counter-Ion Selection
For cyclobutane derivatives, bulky counter-ions often pack better with the puckered ring than small halides.
-
Standard Screen: HCl (1M in ether), H₂SO₄.
-
Chiral/Bulky Screen: L-Tartaric acid, Dibenzoyl-L-tartaric acid, Fumaric acid.
-
Note: Tartrates are excellent for resolving chiral amino-cyclobutanols while simultaneously crystallizing them.
-
Method II: Vapor Diffusion (Hanging Drop)
Rationale: This is the "Gold Standard" for X-ray quality crystals. It allows for an extremely slow increase in supersaturation, minimizing defects. The kinetics are controlled by the vapor pressure difference between the inner drop and the outer reservoir.
Protocol C: Hanging Drop Setup
Required: 24-well VDX plate (or similar), siliconized cover slides, vacuum grease.
-
Reservoir (Outer Well): Add 500 µL of the Anti-Solvent (e.g., Pentane or Diethyl Ether).
-
Drop Preparation:
-
Dissolve 2 mg of compound in 20 µL of Good Solvent (e.g., Methanol).
-
Critical Step: Add 5 µL of the Anti-Solvent to the drop before sealing. This lowers the nucleation energy barrier slightly.
-
-
Sealing: Apply grease to the well rim. Invert the cover slide (drop hanging down) and seal.
-
Incubation: Store at 4°C. The lower temperature reduces solubility further and slows diffusion, promoting fewer, larger crystals.
Visualization: Vapor Diffusion Dynamics
Caption: Kinetic pathway of vapor diffusion. The volatile anti-solvent diffuses into the drop, slowly reducing solubility.[1]
Troubleshooting & Optimization
Issue: The "Oiling Out" Phenomenon
If your amino-cyclobutanol forms a viscous oil droplet at the bottom of the vial instead of crystals:
-
Diagnosis: This indicates the system entered the "labile" zone of supersaturation too quickly, or the melting point of the solvate is below ambient temperature.
-
Remedy (The Scratch Technique):
-
Take the oiled sample.
-
Scratch the side of the glass vial with a glass pipette tip at the interface of the oil and solvent.
-
Why it works: This creates microscopic rough edges and local friction heat, providing nucleation sites.
-
-
Remedy (Seeding):
-
If any solid is obtained (even poor quality), add a microscopic speck to the oiled solution.
-
Ostwald Ripening: Cycle the temperature. Heat to 40°C (dissolve oil), cool to 20°C. Repeat. This consumes small unstable droplets to feed larger stable structures.
-
Issue: Twinning
Cyclobutane derivatives often suffer from disorder due to ring puckering.
-
Fix: Change the temperature. If grown at 4°C, try 20°C. The higher temperature favors the thermodynamically most stable conformer, potentially reducing disorder.
References
-
Hampton Research. Crystallization Screening and Optimization.[2][3] A comprehensive guide on vapor diffusion and sparse matrix screening. [Link]
-
Hulliger, J. (1994).[4] Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition.[4] Discusses the thermodynamics of supersaturation. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Detailed mechanisms of liquid-liquid phase separation and remediation strategies via seeding and temperature cycling. [Link]
- Stout, G. H., & Jensen, L. H.X-ray Structure Determination: A Practical Guide. (Classic Text).
-
Crysforma. Salt Screening Methodology. Protocols for selecting counter-ions to improve crystallinity of pharmaceutical amines. [Link]
Sources
Troubleshooting & Optimization
Purification of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol by column chromatography
Technical Support Center: Purification of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
Ticket ID: #PUR-CN-2024-001 Topic: Flash Chromatography Protocol & Troubleshooting Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are attempting to purify 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol , a secondary aniline derivative on a strained cyclobutane ring. This molecule presents three distinct chromatographic challenges:
-
Basicity: The aniline nitrogen and the hydroxyl group can hydrogen-bond with acidic silanols, causing peak tailing.
-
Ring Strain: The cyclobutane ring is susceptible to acid-catalyzed ring expansion or opening.
-
Stereochemistry: The molecule likely exists as a mixture of cis and trans diastereomers, which may require separation.
This guide provides a validated protocol to maximize recovery and purity while mitigating decomposition risks.
Part 1: Method Development (The "Golden Path")
Do not rely on standard generic gradients. The following protocol is optimized for aminocyclobutanols.
Stationary Phase Selection
-
Recommended: Amine-Functionalized Silica (
-Silica) .[1]-
Why: This phase is slightly basic, neutralizing surface acidity. It prevents tailing without requiring mobile phase modifiers and protects the acid-sensitive cyclobutane ring.
-
-
Alternative: Standard Silica (Irregular, 40-63 µm) .
-
Condition: Must be pre-treated or run with a basic modifier (see Mobile Phase).[2]
-
Mobile Phase Systems
| System | Composition | Application | Notes |
| A (Primary) | Hexane / Ethyl Acetate (EtOAc) | General Purification | Start with 0% EtOAc, gradient to 40-50%. |
| B (Alternative) | Dichloromethane (DCM) / Methanol (MeOH) | Polar Impurities | Warning: DCM can generate HCl over time; use fresh solvent to protect the cyclobutane. |
| Modifier | Triethylamine (TEA) or | Required for Std. Silica | Add 1% TEA to the mobile phase to cap silanols. |
Sample Loading Strategy
-
Technique: Dry Loading is mandatory.
-
Protocol: Dissolve crude material in a minimal amount of DCM. Add Celite 545 or amine-silica (ratio 1:2 sample:sorbent). Evaporate to a free-flowing powder.
-
Why: Liquid loading in strong solvents (like DCM) often causes band broadening (the "solvent effect") and can degrade the cyclobutane if the solvent is acidic.
Part 2: Troubleshooting Guide (Q&A)
Q1: My product is streaking/tailing significantly on the TLC plate and column. How do I fix this?
-
Diagnosis: This is "Silanol Drag." The secondary amine and alcohol are interacting with the acidic protons of the silica gel (
). -
The Fix:
-
Pre-treat the Column: Flush the column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) before loading your sample.
-
Mobile Phase: Continue using 1% TEA throughout the run.
-
Verification: Run a TLC plate. If the spot is still elongated, switch to Amine-bonded silica , which eliminates this interaction entirely [1].
-
Q2: I see two close spots on TLC. Is this an impurity or isomers?
-
Diagnosis: This is likely the separation of cis and trans diastereomers of the 2-aminocyclobutan-1-ol.
-
The Fix:
-
Do NOT discard. Isolate both fractions.
-
Optimization: To separate them, use a shallower gradient (e.g., 0.5% increase in EtOAc per CV).
-
Selectivity Change: If Hexane/EtOAc fails to resolve them, switch to Toluene/EtOAc . The
- interactions between Toluene and the fluorophenyl ring often amplify the separation factor ( ) between diastereomers [2].
-
Q3: My recovery is low, and I see new baseline impurities after the column. What happened?
-
Diagnosis: Acid-catalyzed decomposition. The cyclobutane ring is strained (
kcal/mol strain energy). Acidic silica can trigger ring opening or dehydration of the alcohol. -
The Fix:
-
Immediate Action: Stop using standard silica.[3] Switch to neutral Alumina or Amine-Silica.
-
Workup Check: Ensure your crude was neutralized (washed with
) before concentration. Traces of acid from the synthesis step will concentrate on the column and destroy the product.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying this specific class of molecules.
Caption: Decision tree for selecting stationary phases and mobile phase modifiers based on observed tailing and isomer resolution.
Part 4: Frequently Asked Questions (Advanced)
Q: Can I use DCM/MeOH for this purification? A: While DCM/MeOH is excellent for solubility, it is not recommended as a first choice for cyclobutane derivatives.
-
Reason: Methanol is protic and can facilitate solvolysis of the strained ring if any trace acid is present. Furthermore, DCM/MeOH gradients on silica often generate significant heat (exothermic adsorption), which can degrade thermally labile cyclobutanes. If you must use it, keep the MeOH concentration below 5% and ensure the column is equilibrated to room temperature before loading [3].
Q: How do I store the purified fractions? A: Aminocyclobutanols are prone to oxidation (aniline moiety) and dehydration.
-
Protocol: Concentrate fractions immediately at
. Store under Nitrogen or Argon at . Do not leave the compound dissolved in chlorinated solvents (DCM/Chloroform) for extended periods, as these can become acidic over time.
Q: Is UV detection at 254 nm sufficient? A: Yes. The 3-fluorophenyl (aniline) group is a strong chromophore. However, because the fluorine atom is electron-withdrawing, the absorption max may be slightly blue-shifted compared to standard aniline. 254 nm is adequate, but 280 nm may offer better specificity against non-aromatic impurities.
References
-
Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Heterocycles.[4] Application Note AN65.[1] [Link]
-
Biotage. (2023).[5][6] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. [Link]
-
Phenomenex. (2025). Troubleshooting Peak Tailing in HPLC and Flash Chromatography. Technical Guide.[2][7] [Link]
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. teledyneisco.com [teledyneisco.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
Optimizing reaction temperature for cyclobutane ring opening
Technical Support Ticket #CB-404: Optimization of Reaction Temperature for Cyclobutane Ring Opening
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Small Ring Activation & Strain Release
Executive Summary
You are encountering challenges with cyclobutane ring opening. This is a common bottleneck in accessing complex linear or macrocyclic scaffolds. The central conflict in these reactions is balancing strain release energy (~26 kcal/mol) against the activation barrier .
Unlike standard kinetics where "hotter is faster," cyclobutane ring opening is highly pathway-dependent. A temperature increase that accelerates a thermal electrocyclic opening may completely degrade a donor-acceptor (D-A) catalytic cycle.
This guide is structured not as a textbook, but as a diagnostic workflow. Select the module below that matches your substrate class.
Module 1: Diagnostic & Decision Matrix
Before heating your reaction, confirm your mechanistic pathway. Improper classification is the #1 cause of yield loss.
Figure 1: Decision matrix for selecting the correct thermal optimization strategy based on substrate electronics.
Module 2: Donor-Acceptor (D-A) Cyclobutanes
Context: These substrates rely on "push-pull" electronics to weaken the C-C bond. The reaction proceeds via a polarized zwitterionic intermediate. Critical Variable: Temperature controls the lifetime of the zwitterion versus the rate of nucleophilic trapping.
The Protocol: "Cool-to-Warm" Ramp
Do not blast these reactions at reflux. High temperatures favor charge recombination (reclosing the ring) or polymerization.
-
Baseline Setup:
-
Solvent: Dry CH₂Cl₂ or DCE (Polarity stabilizes the zwitterion).
-
Catalyst: Sc(OTf)₃, Yb(OTf)₃, or Cu(OTf)₂-bisoxazoline (10-20 mol%).
-
Trapping Agent: Nitrone, indole, or silyl enol ether (must be in excess, 1.5–2.0 equiv).
-
-
Temperature Screening Steps:
-
Step A (0°C): Inject catalyst at 0°C. Stir for 30 mins.
-
Why? Highly activated D-A systems (e.g., diester/alkoxy) can open at 0°C. Low T favors stereocontrol.
-
-
Step B (25°C): If TLC shows no conversion, warm to RT.
-
Target: Most Sc(OTf)₃ mediated [4+2] or [3+2] cycloadditions occur here [1].
-
-
Step C (Catalyst Activation): If stalled at RT, do not heat yet. Add 4Å Molecular Sieves.
-
Reason: Trace water deactivates Lewis acids.
-
-
Step D (The Ceiling - 60°C): If heating is required, cap at 60°C. Above this, the zwitterion often undergoes premature proton transfer or oligomerization.
-
Troubleshooting D-A Systems
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Catalyst poisoning or insufficient strain. | Switch to a "harder" Lewis Acid (e.g., from Yb to Sc or In). Increase T to 40°C. |
| Polymerization | Concentration too high; T too high. | Dilute to 0.05 M. Lower T by 10°C. Add trapping agent before catalyst. |
| Low Diastereoselectivity | Reaction too hot (Thermodynamic control). | Cool to 0°C or -20°C. Switch to bulky ligands (e.g., tBu-Box) [2]. |
Module 3: Thermal Electrocyclic Opening (Cyclobutenes)
Context: This is governed by orbital symmetry (Woodward-Hoffmann rules). Critical Variable: Temperature dictates Torquoselectivity .
The Science of Heating
Thermal opening of cyclobutenes is conrotatory .[1][2][3] The substituents at C3/C4 must rotate in the same direction.
-
Electron Donors (–OR, –NR₂): Rotate outward (lower activation energy).
-
Electron Acceptors (–CHO, –CN): Rotate inward (higher activation energy due to steric clash in the transition state).
Optimization Protocol
-
Initial Screen: Start at 80°C in Toluene or Benzene-d6 (NMR tube scale).
-
The "Wall": If the substrate has electron-withdrawing groups (EWG) at the breaking bond, the barrier is high.
-
Action: Switch to Xylene (boiling point 140°C) or o-dichlorobenzene (180°C).
-
Warning: At >140°C, the resulting diene may undergo secondary Diels-Alder dimerization or isomerization.
-
-
Microwave Assist: For stubborn substrates, microwave heating (150°C, 30 min) is often cleaner than overnight reflux because it minimizes the time the product (diene) spends at degradation temperatures [3].
Figure 2: Impact of substituent electronics on rotation direction and required temperature.
Module 4: Metal-Catalyzed C-C Activation (Rh/Pd)
Context: Using Rh(I) to insert into the C-C bond of cyclobutanones or unactivated cyclobutanes ("Cut-and-Sew"). Critical Variable: Ligand bite angle and Temperature.
-
Standard Condition: Rh(I) / DTBM-Segphos or BINAP.
-
Temperature Rule:
-
Enantioselective/Kinetic Resolution: Keep at RT (25°C) . Higher T erodes ee% significantly [4].
-
Difficult Substrates (Steric bulk): Heat to 100-110°C in Toluene/Dioxane.
-
Caution: If using an aldehyde directing group, >120°C triggers decarbonylation (loss of CO), destroying the scaffold.
-
FAQ: Troubleshooting & Support
Q1: My D-A cyclobutane reaction goes to 100% conversion but I isolate a complex mixture of oligomers.
-
Diagnosis: You have exceeded the "Ceiling Temperature" for polymerization.
-
Fix:
-
Lower the temperature by 20°C.
-
Check the order of addition: Add the Catalyst Last . If the cyclobutane and catalyst mix without the trapping agent, they will self-polymerize immediately.
-
Q2: I am trying to open a cyclobutene, but I get the wrong diene isomer.
-
Diagnosis: You are likely observing thermodynamic equilibration. The kinetic product (from conrotatory opening) might be unstable at your reaction temperature.
-
Fix: Monitor the reaction by NMR at lower temperatures (start at 50°C). Stop the reaction immediately upon consumption of starting material. Do not "cook" it overnight.
Q3: Can I use water-tolerant Lewis Acids?
-
Answer: Yes. Indium(III) triflate (In(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are excellent choices that tolerate trace moisture, allowing you to run reactions at 40-60°C without rigorous glovebox techniques [5].
References
-
Werz, D. B., et al. (2011).[4] "The Formal [4+3] Cycloaddition between Donor–Acceptor Cyclobutanes and Nitrones."[4][5] Organic Letters, 13(6), 1530–1533. Link
-
France, S., et al. (2016). "Asymmetric Ring-Opening Reactions of Donor–Acceptor Cyclopropanes and Cyclobutanes." Chemistry – A European Journal, 22(11), 3600-3615. Link
-
Houk, K. N., et al. (2017).[6] "Stereoelectronic effects in torquoselectivity of 4π electrocyclic opening." Journal of the American Chemical Society, 139(36), 12374. Link
-
Dong, G., et al. (2014). "Highly Enantioselective Rhodium(I)-Catalyzed Activation of Enantiotopic Cyclobutanone C–C Bonds." Angewandte Chemie Int. Ed., 53(11), 3001-3005. Link
-
Reissig, H. U., & Zimmer, R. (2003). "Donor–Acceptor-Substituted Cyclopropane Derivatives and their Cleavage Reactions." Chemical Reviews, 103(4), 1151–1196. Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability & Impurity Profiling of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
Executive Summary & Chemical Assessment
Welcome to the technical support hub for 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol . This guide addresses the specific stability challenges inherent to this molecule's structure: a strained cyclobutane ring substituted with both a secondary amine (aniline derivative) and a secondary alcohol.
Chemical Vulnerability Profile:
-
Cyclobutane Ring: High ring strain (~26 kcal/mol) makes the molecule susceptible to ring-opening reactions under extreme thermal or radical stress, unlike stable cyclohexane analogues.
-
Secondary Amine (Aniline): The nitrogen atom is the primary site for oxidative attack (N-oxide formation), particularly in the presence of peroxides found in unpurified solvents (e.g., THF, ethers).
-
Secondary Alcohol: Susceptible to oxidation to the corresponding ketone (cyclobutanone) or acid-catalyzed dehydration.
-
3-Fluorophenyl Group: Generally stable, but the C-F bond can undergo defluorination under high-energy UV radiation (photolysis).
Interactive Degradation Pathway Map
The following diagram illustrates the primary degradation pathways established through forced degradation studies (stress testing). Use this map to correlate observed impurity masses with specific chemical mechanisms.
Figure 1: Primary degradation pathways of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol under ICH Q1A stress conditions.
Troubleshooting Guide: Impurity Identification
Use this matrix to identify unknown peaks in your HPLC/UPLC chromatograms.
| Relative Retention Time (RRT)* | Mass Shift (Δ m/z) | Probable Identity | Root Cause | Corrective Action |
| 0.85 - 0.90 | +16 Da | N-Oxide | Peroxides in solvents (THF, Dioxane) or exposure to air. | Use fresh, HPLC-grade solvents without stabilizers. Sparged mobile phases with Helium. |
| 1.10 - 1.15 | -2 Da | Cyclobutanone Derivative | Metal-catalyzed oxidation or pH > 8. | Add EDTA to mobile phase (if compatible) to chelate trace metals. Check pH. |
| 1.25 - 1.35 | -18 Da | Cyclobutene (Enamine) | Acid-catalyzed dehydration (Heat + Low pH). | Avoid heating diluents >40°C. Maintain sample pH between 5.0 - 7.0. |
| 0.50 - 0.70 | Various | Ring-Opened Species | Radical oxidation or UV photolysis. | Protect samples from light (Amber glassware). Avoid radical initiators. |
*RRT is approximate and depends on specific C18 column chemistry (e.g., end-capping).
Detailed Experimental Protocols
These protocols are designed to validate the stability profile of your specific lot.
Protocol A: Oxidative Stress Testing (N-Oxide Confirmation)
Objective: To confirm if the impurity at RRT ~0.9 is the N-oxide variant.
-
Preparation: Prepare a 1.0 mg/mL solution of the parent compound in Acetonitrile/Water (50:50).
-
Stressing: Add Hydrogen Peroxide (
) to a final concentration of 3%. -
Incubation: Incubate at Room Temperature (25°C) for 2 hours .
-
Note: Do not heat. Heating with peroxide may induce radical ring opening of the cyclobutane, confounding results.
-
-
Quenching: Quench with 10% Sodium Metabisulfite solution to neutralize excess peroxide.
-
Analysis: Inject immediately onto LC-MS.
-
Success Criteria: Disappearance of parent peak and growth of the [M+16] peak (
198 in positive mode).
-
Protocol B: Acid-Catalyzed Dehydration Assessment
Objective: To assess the risk of dehydration during formulation or method development.
-
Preparation: Prepare a 1.0 mg/mL solution in 0.1 N HCl.
-
Stressing: Heat at 60°C for 4 hours.
-
Neutralization: Neutralize with 0.1 N NaOH to pH 7.0 prior to injection.
-
Analysis: Look for the [M-18] peak (
164).-
Technical Insight: The cyclobutane ring strain facilitates elimination reactions more readily than cyclopentane or cyclohexane analogs. If this peak is prominent, your formulation must avoid acidic excipients.
-
Frequently Asked Questions (FAQs)
Q1: Why do I see a "split peak" for the parent compound in my chromatogram? A: This molecule possesses chiral centers at the C1 and C2 positions of the cyclobutane ring. Unless you are working with an enantiomerically pure standard, you are likely separating the cis and trans diastereomers.
-
Action: Check the integration ratio. If it changes over time, epimerization (inversion of stereochemistry) might be occurring, likely via an enol/enamine intermediate.
Q2: Is the defluorination of the phenyl ring a major concern? A: Generally, no. The C-F bond on the aromatic ring is robust (bond energy ~116 kcal/mol). Defluorination typically only occurs under intense UV light (photolysis) or extreme reduction conditions (e.g., Lithium/Ammonia). If you observe a peak at [M-20] (loss of HF), verify your lab's lighting conditions and switch to amber glassware.
Q3: Can I use Methanol as a diluent? A: Use with caution. In acidic conditions, the secondary alcohol can undergo solvolysis (nucleophilic substitution) where the -OH is replaced by -OMe, leading to an impurity at [M+14]. Acetonitrile is the recommended aprotic diluent.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines the standard stress conditions (Acid, Base, Oxidation, Light, Heat).[1][2][3]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). CRC Press.
-
Driver, T. G., et al. "Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids."[4] Journal of the American Chemical Society, 142(9), 4456-4463. (2020). Discusses the oxidative susceptibility of aniline derivatives.
- Nam, T. G., et al. "Acid-catalyzed dehydration of cyclobutanols." Journal of Organic Chemistry. (General reference for cyclobutanol reactivity).
Sources
Validation & Comparative
Comparative Guide: 1H NMR Characterization of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
Executive Summary
The characterization of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol presents a unique convergence of analytical challenges: the conformational flexibility of the cyclobutane ring, the stereochemical ambiguity of the 1,2-substitution (cis vs. trans), and the spin-spin coupling introduced by the fluorine atom.
This guide moves beyond standard spectral listing to offer a comparative analysis of analytical approaches . We contrast Routine Screening (Method A) against Definitive Structural Assignment (Method B) , demonstrating why standard protocols often fail to distinguish diastereomers in this scaffold and providing a validated workflow for absolute configuration.
Part 1: Structural Dynamics & The Analytical Challenge
The molecule consists of a puckered cyclobutane core substituted with a secondary amine and a hydroxyl group. The 3-fluorophenyl moiety adds complexity to the aromatic region via
The Core Conflict: Cis vs. Trans
Unlike cyclohexane, where cis/trans relationships are dictated by clear axial/equatorial preferences, cyclobutane rings exist in a "puckered" or "butterfly" conformation to relieve torsional strain.[1]
-
The Challenge: The dihedral angles in cyclobutanes can vary significantly, making
coupling constants unreliable as the sole determinant of stereochemistry. -
The Solution: A comparative approach using solvent-dependent NOE (Nuclear Overhauser Effect) analysis.[1]
Part 2: Comparative Analysis of Analytical Methods
We compare two distinct workflows for characterizing this compound.
Table 1: Method Performance Comparison
| Feature | Method A: Routine Screening | Method B: Definitive Assignment |
| Solvent | Chloroform-d ( | DMSO- |
| Primary Goal | Purity check, reaction monitoring.[1] | Stereochemical assignment, full characterization.[1] |
| OH/NH Visibility | Poor. Often broad or invisible due to exchange.[1][2] | Excellent. Sharp doublets/triplets; distinct shifts.[1] |
| Stereo-ID | Low Confidence. Based on vague chemical shift trends.[1] | High Confidence. Based on NOESY and resolved couplings. |
| F-Coupling | Visible, but often obscured by overlapping multiplets.[1] | Resolved; amenable to |
| Recommendation | Use for quick TLC-like checks. | Mandatory for IND-enabling data. |
Why Method B (DMSO- ) is Superior
In
- Coupling: The hydroxyl proton appears as a doublet, confirming the secondary alcohol nature.[1]
- Coupling: The amine proton appears as a doublet (or broad doublet), confirming connectivity to the cyclobutane ring.[1]
Part 3: Detailed Spectral Analysis (Method B)[1]
The Aromatic Region: Decoding the Fluorine Pattern
The 3-fluorophenyl group creates a distinct splitting pattern due to
Diagnostic Signals (DMSO-
-
H-2 (Ortho to F, between N/F): ~6.35 ppm.[1]
-
H-4 (Para to N, Ortho to F): ~6.45 ppm.[1]
-
Pattern: Doublet of doublets (dd) or Multiplet.
-
Coupling:
Hz.[1]
-
-
H-5 (Meta to N, Meta to F): ~7.05 ppm.[1]
-
Pattern: Pseudo-triplet (td).
-
Coupling:
Hz, Hz.[1]
-
-
H-6 (Ortho to N, Para to F): ~6.25 ppm.[1]
Expert Insight: To simplify this region, acquire a
-decoupledspectrum . This collapses the complex multiplets into standard aromatic doublets/triplets, confirming which splittings are F-dependent.
The Cyclobutane Core: Stereochemical Assignment
The aliphatic region (1.5 – 4.5 ppm) contains the key to the cis/trans isomerism.
-
H-1 (CH-OH): ~4.0 – 4.2 ppm (Multiplet).[1]
-
H-2 (CH-NH): ~3.4 – 3.7 ppm (Multiplet).[1]
-
H-3/H-4 (Ring CH2): 1.5 – 2.4 ppm (Complex multiplets).[1]
Distinguishing Cis vs. Trans:
| Parameter | Cis Isomer (Z) | Trans Isomer (E) |
| NOESY Correlation | Strong cross-peak between H-1 and H-2 . | No (or very weak) cross-peak between H-1 and H-2.[1] |
| Coupling ( | Typically 6–9 Hz (Pseudo-equatorial/axial).[1] | Typically < 6 Hz (often smaller due to dihedral angle).[1] |
| Symmetry | Ring methylene protons (H3/H4) show greater diastereotopic distinctness.[1] | Ring methylene protons may appear more simplified.[1] |
Critical Note: Do not rely on
-coupling alone.[1] The puckering of the cyclobutane ring can distort dihedral angles, causing overlap invalues between isomers. NOESY is the self-validating standard. [1]
Part 4: Visualization of Analytical Workflows
Diagram 1: Stereochemical Determination Workflow
This decision tree outlines the logical steps to assign the cis or trans configuration definitively.
Caption: Logical workflow for distinguishing cis/trans isomers using DMSO-d6 and NOESY spectroscopy.
Diagram 2: Aromatic Coupling Tree (H-2 Proton)
Visualizing the splitting pattern of the proton located between the amine and the fluorine (H-2 on the aromatic ring).
Caption: Splitting tree for the aromatic H-2 proton, dominated by large 19F coupling.
Part 5: Validated Experimental Protocol
To ensure reproducibility and adherence to the "Trustworthiness" pillar, follow this protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the purified compound (HPLC purity >95%).
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1] Note: Use an ampoule to ensure dryness; water peaks can obscure the cyclobutane region.[1] -
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz or Higher)
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: zg30 (Standard 1D) and noesygpph (1D NOESY) or cosygpppqf (COSY).[1]
-
Scans (NS): Minimum 16 scans for 1D; 8 scans/increment for 2D.
-
Relaxation Delay (D1): Set to 2.0 seconds or higher. Reasoning: Cyclobutane protons can have long T1 relaxation times; insufficient delay leads to integration errors.[1]
-
Spectral Width: 14 ppm (to capture exchangeable protons and aromatic region).[1]
Data Processing
-
Apodization: Apply an exponential window function (LB = 0.3 Hz) for 1D spectra.
-
Phasing: Manually phase the aromatic region.[1] Automatic phasing often fails due to the asymmetry of F-coupled multiplets.
-
Referencing: Reference DMSO residual peak to 2.50 ppm.
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOESY and stereochemical assignment). Link
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for F-H coupling constants). Link[1]
-
Reich, H. J. (2023).[1][4] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] (Reference for cyclobutane chemical shifts and coupling trends). Link
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Tables for chemical shift prediction). Link[1]
Sources
Advanced Purity Profiling of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
This guide objectively compares analytical strategies for 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol , a structural motif increasingly relevant in kinase inhibitor and GPCR ligand scaffolds.
The analysis of this compound presents two specific challenges:
-
Stereochemical Complexity: The 1,2-disubstituted cyclobutane ring creates cis and trans diastereomers that possess distinct biological activities but nearly identical physicochemical properties.
-
Detection Limits: While the fluorophenyl group provides some UV absorbance, trace genotoxic impurities (like 3-fluoroaniline) require sensitivity beyond standard HPLC-UV capabilities.
A Comparative Methodological Guide
Executive Summary: The Case for High-Res LC-MS/MS
For routine synthesis monitoring, standard HPLC-UV is often the default. However, for pharmaceutical grade purity profiling—specifically when quantifying stereoisomeric ratios and clearing genotoxic precursors—it is insufficient.
The Recommendation: Transition from C18/UV methods to Phenyl-Hexyl UHPLC-MS/MS . The pi-pi interactions offered by phenyl-hexyl stationary phases provide superior resolution of fluorinated isomers compared to standard alkyl-bonded phases.
Comparison Matrix: Standard vs. Recommended
| Feature | Method A: Standard (Alternative) | Method B: Optimized (Recommended) |
| Technique | HPLC-UV (Diode Array) | UHPLC-Q-TOF or Triple Quad MS |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl (or Pentafluorophenyl) |
| Detection Principle | Chromophore Abs (254 nm) | Electrospray Ionization (ESI+) / MRM |
| Isomer Resolution ( | 0.8 - 1.2 (Partial Co-elution) | > 2.5 (Baseline Separation) |
| LOD (Main Analyte) | ~10 µg/mL | < 1 ng/mL |
| Impurity ID | Retention time match only | Exact Mass + Fragmentation Fingerprint |
| Key Limitation | Misses trace 3-Fluoroaniline | Requires MS-compatible buffers |
Chemical Context & Impurity Origins
Understanding the synthesis pathway is critical for selecting the right MS transitions. The primary impurities stem from unreacted starting materials and stereochemical byproducts.
Figure 1: The synthesis typically involves the opening of an epoxide or substitution on a cyclobutanone. Unreacted 3-fluoroaniline is a high-risk impurity that must be tracked.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating, ensuring that if the system drifts, the resolution loss is immediately apparent.
Instrumentation & Conditions[1][2]
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: Acquity CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) or equivalent.
-
Why: The phenyl ring on the column interacts with the fluorophenyl moiety of the analyte, enhancing selectivity for cis/trans separation that C18 lacks.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate is added to stabilize ionization and improve peak shape for the secondary amine.
-
Gradient Profile
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.00 | 5 | 0.4 | Initial |
| 1.00 | 5 | 0.4 | Hold |
| 8.00 | 60 | 0.4 | Linear |
| 8.50 | 95 | 0.4 | Wash |
| 10.00 | 95 | 0.4 | Hold |
| 10.10 | 5 | 0.4 | Re-equilibrate |
| 12.00 | 5 | 0.4 | End |
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temp: 120°C
-
Desolvation Temp: 400°C
-
Target MRM Transitions:
-
Analyte (C10H12FNO):
(Loss of ), (Fluoroaniline fragment). -
Impurity (3-Fluoroaniline):
(Loss of HF).
-
Method Development Logic & Validation
The following decision tree illustrates the logic applied to arrive at Method B, ensuring you understand the causality behind the protocol.
Figure 2: The selection of Phenyl-Hexyl chemistry and acidic pH is driven by the need for specific isomer resolution and maximum ionization efficiency.
Self-Validating System Suitability
To ensure trustworthiness of the data, every sequence must include a System Suitability Sample (SST) containing a 1:1 mix of the cis and trans isomers.
-
Pass Criteria: Resolution (
) between isomers > 2.0. -
Fail Criteria: Co-elution indicates column aging or pH drift in Mobile Phase A.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Dolan, J. W. (2002). Separation of Cis and Trans Isomers. LCGC North America. (Discusses the utility of shape-selective phases like Phenyl-Hexyl). Link
-
Center for Drug Evaluation and Research. Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. U.S. Food and Drug Administration.[1] Link
-
PubChem Compound Summary. 3-Fluoroaniline (Impurity Profile). National Center for Biotechnology Information. Link
Sources
A Comparative Guide to the Characterization of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol Utilizing High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise and unambiguous characterization of novel chemical entities is a cornerstone of successful development. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the structural elucidation of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol, a compound of interest due to the prevalence of fluorinated and cyclobutane-containing moieties in contemporary pharmaceuticals.[1][2][3] We will explore the causality behind experimental choices in HRMS, compare its performance with alternative analytical techniques, and provide detailed, field-proven protocols to ensure data integrity and trustworthiness.
The Imperative for High-Resolution Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the exact molecular masses of compounds.[4] This high accuracy is crucial for identifying molecular structures, from small organic molecules to large macromolecules.[4] In the context of drug development, HRMS provides a foundational layer of data, confirming the elemental composition of a synthesized molecule and offering insights into its fragmentation pathways, which is vital for subsequent structural confirmation and metabolite identification studies.
Modern HRMS instruments, such as those based on Orbitrap or Time-of-Flight (TOF) technology, can achieve mass resolutions exceeding 40,000 and mass accuracies of less than 1 ppm (parts per million).[5][6] This level of precision allows for the differentiation of isobaric interferences and the confident assignment of elemental formulas, a critical step in the characterization of novel compounds like 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol.
HRMS Analysis of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol: A Deep Dive
The molecular formula for 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol is C10H12FNO. The expected monoisotopic mass is approximately 181.0903 g/mol . An HRMS analysis is expected to confirm this exact mass with a high degree of accuracy.
Expected HRMS Data:
| Parameter | Expected Value |
| Molecular Formula | C10H12FNO |
| Monoisotopic Mass | 181.0903 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Adduct | [M+H]+ |
| Expected m/z | 182.0976 |
Fragmentation Analysis:
The fragmentation pattern observed in a mass spectrum provides a unique fingerprint of a molecule.[7] For 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol, key fragmentation pathways under tandem mass spectrometry (MS/MS) conditions would likely involve:
-
Loss of Water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion at m/z 164.0870.
-
Cleavage of the Cyclobutane Ring: The strained four-membered ring can undergo cleavage, leading to various fragment ions.
-
Loss of the Fluorophenyl Group: Cleavage of the C-N bond can result in the loss of the fluorophenylamino moiety or the fluorophenyl group itself. Aromatic systems are relatively stable, often resulting in a prominent molecular ion peak.[8]
The following diagram illustrates the logical workflow for the HRMS characterization of a novel small molecule.
Caption: General workflow for HRMS-based small molecule characterization.
Comparison with Alternative Analytical Techniques
While HRMS is indispensable for determining elemental composition, a comprehensive characterization of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol requires a multi-technique approach. The following table compares HRMS with other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| HRMS | Elemental composition, molecular weight, fragmentation pattern. | High sensitivity and accuracy for formula determination.[4] | Does not provide information on connectivity or stereochemistry. Cannot distinguish between isomers with the same exact mass.[4] |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of fluorine. | Unrivaled for determining the precise 3D structure of a molecule. | Lower sensitivity compared to MS, requires larger sample amounts. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., -OH, -NH, C-F, aromatic C-H). | Fast, non-destructive, and provides a characteristic fingerprint. | Provides limited information on the overall molecular structure. |
| LC-UV | Purity of the compound and quantitative analysis. | Robust, widely available, and suitable for routine analysis. | Requires a chromophore for detection, less specific than MS. |
The following diagram illustrates the complementary nature of these techniques in the structural elucidation process.
Caption: Complementary analytical techniques for structural elucidation.
Experimental Protocol: HRMS Analysis of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
This protocol outlines a standardized procedure for acquiring high-quality HRMS data.
1. Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.[5][9]
2. Sample Preparation:
-
Prepare a stock solution of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a working solution of 1-10 µg/mL in the same solvent. The final concentration may need to be optimized based on instrument sensitivity.
3. Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution appropriate for the desired mass range and ionization mode.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve stable and efficient ionization. These parameters will vary between instruments.
4. Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in full scan mode in the positive ionization mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).
-
For fragmentation analysis, perform a separate MS/MS experiment. Select the precursor ion corresponding to [M+H]+ (m/z 182.0976) and apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
5. Data Processing and Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
Conclusion
The characterization of novel chemical entities like 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol is a multi-faceted process that relies on the synergistic use of various analytical techniques. High-Resolution Mass Spectrometry plays a pivotal and initial role by providing an unambiguous determination of the elemental composition, thereby laying a foundation of trust in the molecular identity. When combined with data from NMR and FT-IR spectroscopy, a complete and confident structural elucidation can be achieved. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize HRMS in their drug discovery and development endeavors.
References
-
New High-Resolution Mass Spectrometer Redefines Productivity in Characterization, Identification and Quantitation in Unknown Small Molecule and Peptide Mapping Applications. (2020). PR Newswire. [Link]
-
High Performance Mass Spectrometry for Small Molecule and Protein Applications. (2022). Technology Networks. [Link]
-
High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2025). ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
